molecular formula C17H26ClNO2 B2774114 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride CAS No. 474260-88-3

1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2774114
CAS No.: 474260-88-3
M. Wt: 311.85
InChI Key: KVMQMFANSIIAFW-UHFFFAOYSA-N
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Description

1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by the presence of an indene moiety, a piperidine ring, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Formation of the Propanol Group: The propanol group is added via reduction reactions, often using hydride donors like sodium borohydride.

    Final Assembly and Hydrochloride Formation: The final compound is assembled through etherification reactions, followed by conversion to the hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the propanol group.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride: Similar structure with a morpholine ring instead of piperidine.

    1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride: Contains a pyrrolidine ring.

Uniqueness

1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c19-16(12-18-9-2-1-3-10-18)13-20-17-8-7-14-5-4-6-15(14)11-17;/h7-8,11,16,19H,1-6,9-10,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMQMFANSIIAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC3=C(CCC3)C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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